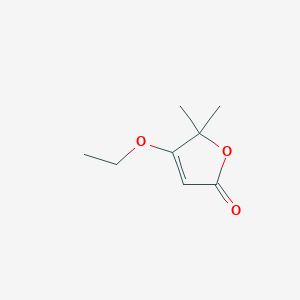acetaldehyde CAS No. 74119-53-2](/img/structure/B14452501.png)
[(E)-Phenyldiazenyl](2-phenylhydrazinylidene)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Phenyldiazenylacetaldehyde is an organic compound with the chemical formula C₁₄H₁₂N₄O This compound is known for its unique structure, which includes both a diazenyl group and a hydrazinylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Phenyldiazenylacetaldehyde typically involves the reaction of an aldehyde with a hydrazine derivative. One common method is the condensation reaction between benzaldehyde and phenylhydrazine, followed by the introduction of a diazenyl group. The reaction conditions often include the use of an acid catalyst and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Phenyldiazenylacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazones or other reduced forms.
Substitution: The diazenyl and hydrazinylidene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce hydrazones.
Aplicaciones Científicas De Investigación
(E)-Phenyldiazenylacetaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-Phenyldiazenylacetaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include the formation of Schiff bases or other covalent adducts.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde Phenylhydrazone: Similar in structure but lacks the diazenyl group.
Phenylhydrazine: Contains the hydrazinylidene group but lacks the aldehyde functionality.
Azobenzene: Contains the diazenyl group but lacks the hydrazinylidene group.
Uniqueness
(E)-Phenyldiazenylacetaldehyde is unique due to the presence of both diazenyl and hydrazinylidene groups, which contribute to its diverse reactivity and potential applications. This dual functionality sets it apart from other similar compounds and makes it a valuable tool in various fields of research.
Propiedades
Número CAS |
74119-53-2 |
|---|---|
Fórmula molecular |
C14H12N4O |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
N'-anilino-2-oxo-N-phenyliminoethanimidamide |
InChI |
InChI=1S/C14H12N4O/c19-11-14(17-15-12-7-3-1-4-8-12)18-16-13-9-5-2-6-10-13/h1-11,15H |
Clave InChI |
AEFUORXWELXMNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NN=C(C=O)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




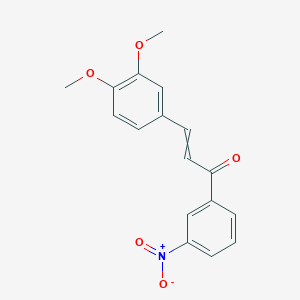
![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
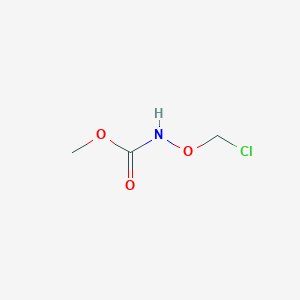
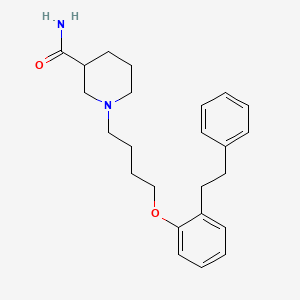
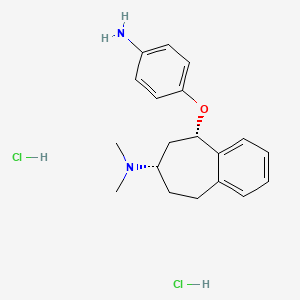
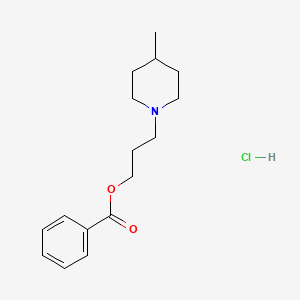
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)
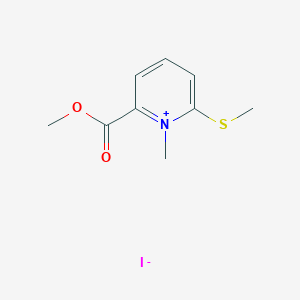
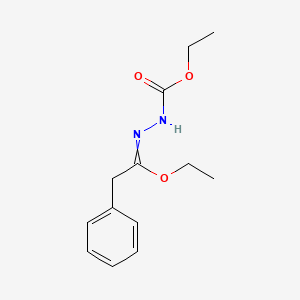
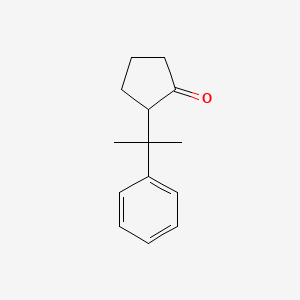
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
